molecular formula C11H12N2O2 B187552 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid CAS No. 2788-73-0

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Cat. No. B187552
CAS RN: 2788-73-0
M. Wt: 204.22 g/mol
InChI Key: CSZOHYLMFSLLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a chemical compound with the CAS Number: 1185295-45-7 . Its molecular weight is 240.69 . The IUPAC name for this compound is 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride .


Molecular Structure Analysis

The Inchi Code for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is 1S/C11H12N2O2.ClH/c1-3-13-7 (2)12-9-6-8 (11 (14)15)4-5-10 (9)13;/h4-6H,3H2,1-2H3, (H,14,15);1H . This code provides a specific textual representation of the molecule’s structure.

Safety and Hazards

The safety information available indicates that 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid may be an irritant . For safe handling, it is recommended to wear suitable gloves, protective clothing, and eye protection .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets, leading to inhibition of essential microbial processes .

Biochemical Pathways

Given the antimicrobial activity of benzimidazole derivatives , it can be inferred that the compound may interfere with microbial metabolic pathways.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that the compound may lead to the death of microbial cells.

properties

IUPAC Name

1-ethyl-2-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZOHYLMFSLLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356435
Record name 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

CAS RN

2788-73-0
Record name 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.4 g (7.7 mmol) of the title B compound, 3-amino-4-ethylamino-benzoic acid and 15 mL (104 mmol) of triethyl orthoacetate in 20 mL of EtOH is refluxed for 7 h. The reaction mixture is allowed to cool to RT and the precipitated solid is collected by filtration, washed with EtOH (2×), then with methyl-t-butylether (MTBE) and dried in vacuo to give 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid as a grey solid: mp>250° C.; 1H-NMR (DMSO-d6) δ 12.65 (s, 1H), 8.11 (s, 1H), 7.82 (dd, 1H), 7.59 (d, J=8.46, 1H), 4.26 (q, 2H), 2.57 (s, 3H), 1.30 (t, 3H); [M−1]−=203.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.